molecular formula C3H2ClF3O B1304128 3,3,3-Trifluoropropionyl chloride CAS No. 41463-83-6

3,3,3-Trifluoropropionyl chloride

Cat. No.: B1304128
CAS No.: 41463-83-6
M. Wt: 146.49 g/mol
InChI Key: VOSQLWCTKGQTAY-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropionyl chloride is a chemical compound belonging to the class of acyl chlorides. It consists of a trifluoromethyl group attached to a propionyl group, with a chlorine atom replacing one of the hydrogen atoms in the acyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropionyl chloride can be synthesized through the reaction of 3,3,3-trifluoropropionic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and sulfur dioxide as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride and trifluoroacetic acid, which react to form the desired product along with phosphorus oxychloride as a byproduct .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropionyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    3,3,3-Trifluoropropionic Acid: Formed from hydrolysis.

Mechanism of Action

The mechanism by which 3,3,3-trifluoropropionyl chloride exerts its effects involves the introduction of the trifluoromethyl group into target molecules. This group is highly electronegative and can significantly alter the chemical and physical properties of the resulting compounds. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals, making it a valuable tool in drug design .

Comparison with Similar Compounds

Comparison: 3,3,3-Trifluoropropionyl chloride is unique due to its reactivity as an acyl chloride, allowing it to introduce the trifluoromethyl group into a wide range of organic molecules. Compared to similar compounds, it offers a more versatile and efficient method for trifluoromethylation, making it a preferred reagent in organic synthesis .

Biological Activity

3,3,3-Trifluoropropionyl chloride (TFPC) is a fluorinated organic compound with the chemical formula C3H2ClF3O. It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of functional materials such as fluorine-containing polymers. Its unique trifluoromethyl groups significantly influence its chemical reactivity and biological activity.

The biological activity of TFPC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl groups enhance the compound's binding affinity and selectivity, which can lead to effective inhibition or activation of biological pathways. This interaction is crucial in pharmacodynamics and pharmacokinetics, influencing drug design and efficacy.

Toxicological Studies

Research on the toxicity of TFPC is limited, but studies on related compounds suggest potential hazards. For instance, 3,3,3-trifluoropropionic acid, a metabolite of TFPC, has been linked to cardiotoxicity in animal studies. In one study, rats exposed to 3,3,3-trifluoropropionic acid exhibited significant histopathological changes in cardiac tissues, indicating a risk for cardiovascular effects following exposure to fluorinated compounds .

Comparative Analysis with Related Compounds

Compound NameToxicity LevelBiological Activity Insights
3,3,3-Trifluoropropionic AcidModerateAssociated with cardiotoxicity in rat studies
1,1,1,3-PentafluoropropaneLowNon-mutagenic; minimal toxicity observed
Trifluoroacetic AcidHighKnown for significant metabolic effects

The presence of multiple fluorine atoms in these compounds often alters their reactivity and biological interactions. Fluorinated compounds are known for their lipophilicity and ability to form strong hydrogen bonds, which can enhance their pharmacological profiles.

Enzyme Interaction Studies

Recent studies have focused on the interaction of TFPC with specific enzymes involved in metabolic pathways. For example, research indicates that TFPC can act as an inhibitor for certain cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition could lead to altered drug efficacy and safety profiles when co-administered with other medications.

Pharmacokinetic Evaluation

Studies evaluating the pharmacokinetics of fluorinated compounds like TFPC have demonstrated that their unique electronic properties can significantly influence absorption and distribution within biological systems. The electron-withdrawing nature of trifluoromethyl groups enhances the compound's stability and bioavailability .

Safety and Handling

Given its reactive nature as an acyl chloride, TFPC poses several safety hazards. It can cause skin and eye irritation and may lead to respiratory issues upon inhalation. Proper handling protocols should be established when working with this compound to minimize exposure risks .

Properties

IUPAC Name

3,3,3-trifluoropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF3O/c4-2(8)1-3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSQLWCTKGQTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382595
Record name 3,3,3-TRIFLUOROPROPIONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41463-83-6
Record name 3,3,3-TRIFLUOROPROPIONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoropropionyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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